1-(5-Methoxy-2,2-dimethylchromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
1-(5-Methoxy-2,2-dimethylchromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound belonging to the class of chromenyl chalcones This compound is characterized by the presence of a chromene ring fused with a chalcone moiety, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2,2-dimethylchromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the following steps:
Synthesis of 5-Methoxy-2,2-dimethylchromene: This intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Claisen-Schmidt Condensation: The key step involves the Claisen-Schmidt condensation between 5-methoxy-2,2-dimethylchromene and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxy-2,2-dimethylchromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(5-Methoxy-2,2-dimethylchromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, dyes, and polymers due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-2,2-dimethylchromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chromene and chalcone moieties can participate in various biochemical pathways, leading to modulation of cellular processes. For example, the compound may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting its biological effects.
Comparison with Similar Compounds
1-(2,2-Dimethylchromen-8-yl)-3-phenylprop-2-en-1-one: Lacks the methoxy groups, resulting in different reactivity and biological activity.
1-(5-Methoxychromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but without the dimethyl groups, affecting its chemical properties.
1-(5-Methoxy-2,2-dimethylchromen-8-yl)-3-phenylprop-2-en-1-one: Lacks the methoxy group on the phenyl ring, leading to variations in reactivity and applications.
Uniqueness: 1-(5-Methoxy-2,2-dimethylchromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both methoxy and dimethyl groups, which enhance its chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(5-methoxy-2,2-dimethylchromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H22O4/c1-22(2)14-13-18-20(25-4)12-10-17(21(18)26-22)19(23)11-7-15-5-8-16(24-3)9-6-15/h5-14H,1-4H3 |
InChI Key |
GZUOKKIDYHPTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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